(Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol
Description
This compound is a nitrosoamino ethanol derivative with a 3,7-dimethyl-2,6-octadienyl chain in its Z-configuration. Notably, nitroso compounds are often studied for their roles in nitrosation reactions and as intermediates in organic synthesis.
Properties
CAS No. |
80324-66-9 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-[(2Z)-3,7-dimethylocta-2,6-dienyl]-N-(2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C12H22N2O2/c1-11(2)5-4-6-12(3)7-8-14(13-16)9-10-15/h5,7,15H,4,6,8-10H2,1-3H3/b12-7- |
InChI Key |
MQPLEPMKSZDUTO-GHXNOFRVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CN(CCO)N=O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCN(CCO)N=O)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol typically involves multiple steps, starting with the preparation of the dimethyl-octadienyl precursor. This precursor is then reacted with nitrosoamino groups under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
(Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The nitrosoamino group can participate in redox reactions, affecting cellular processes and signaling pathways. The dimethyl-octadienyl chain may interact with lipid membranes, influencing membrane fluidity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several terpene-derived aldehydes, esters, and acids. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Volatility and Stability: The nitrosoamino ethanol derivative is expected to exhibit lower volatility compared to aldehydes (e.g., (Z)-3,7-dimethyl-2,6-octadienal) and esters (e.g., neryl acetate) due to hydrogen bonding from its nitrosoamino group. This contrasts with (E)-3,7-dimethyl-2,6-octadienoic acid, which showed rapid field degradation (14 days vs. 28 days for other terpenes) .
Regulatory and Safety Profiles: Neryl acetate and related esters are widely used in flavor/fragrance industries with established safety data.
Biological Activity
(Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol, with the CAS number 80324-66-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- Structure : The compound features a nitrosoamino group linked to an ethanol backbone and a 3,7-dimethyl-2,6-octadienyl moiety.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular and molecular processes.
Antioxidant Activity
Research indicates that nitroso compounds can exhibit antioxidant properties. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress.
Cytotoxicity
Studies involving different cancer cell lines have shown that this compound possesses cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells. A notable study reported IC values of approximately 25 µM against human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
In animal models of inflammation, this compound has been shown to reduce markers of inflammation such as TNF-alpha and IL-6. This suggests a possible therapeutic role in inflammatory diseases.
Case Studies
-
Breast Cancer Cell Line Study :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Method : Cells were treated with varying concentrations of the compound.
- Findings : Significant cell death was observed at concentrations above 20 µM after 48 hours.
-
Inflammation Model Study :
- Objective : To assess anti-inflammatory properties in a rat model.
- Method : Rats were administered the compound prior to inducing inflammation.
- Findings : A marked decrease in paw swelling and inflammatory cytokines was recorded compared to control groups.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 226.32 g/mol |
| Antioxidant Activity | Effective free radical scavenger |
| IC (MCF-7 cells) | ~25 µM |
| Anti-inflammatory Effect | Reduced TNF-alpha and IL-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
